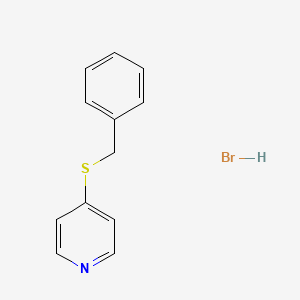

4-Benzylsulfanylpyridine;hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

77148-93-7 |

|---|---|

Molecular Formula |

C12H12BrNS |

Molecular Weight |

282.20 g/mol |

IUPAC Name |

4-benzylsulfanylpyridine;hydrobromide |

InChI |

InChI=1S/C12H11NS.BrH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-9H,10H2;1H |

InChI Key |

FPIDQZBFUCUCET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=NC=C2.Br |

Origin of Product |

United States |

The Enduring Significance of Pyridine Based Scaffolds in Organic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. researchgate.netmdpi.com Structurally analogous to benzene (B151609), its nitrogen atom imparts a unique set of properties, including basicity and the ability to engage in hydrogen bonding, which are of profound importance in various chemical and biological contexts. mdpi.com This versatile scaffold is not only a common solvent and reagent but is also a fundamental building block in the synthesis of a vast array of more complex molecules. researchgate.net

The prevalence of the pyridine nucleus in nature is a testament to its utility. It is found in essential natural products such as vitamins like niacin and pyridoxine, as well as in a multitude of alkaloids. researchgate.net This natural abundance has inspired chemists to incorporate the pyridine moiety into synthetic molecules, leading to its widespread presence in pharmaceuticals and agrochemicals. mdpi.com In fact, pyridine is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs, highlighting its critical role in medicinal chemistry. aablocks.com The pyridine scaffold's ability to improve the water solubility of molecules is another valuable characteristic in the design of therapeutic agents. researchgate.net

The Versatile Role of Benzyl Thioethers in Chemical Design and Synthesis

Benzyl (B1604629) thioethers, characterized by a sulfur atom bridging a benzyl group and another organic moiety, are recognized as important structural units and versatile synthetic intermediates in organic chemistry. rsc.org The carbon-sulfur (C-S) bond is a key feature in numerous biologically active compounds and pharmaceuticals. mdpi.com Consequently, the development of efficient methods for the synthesis of thioethers remains an active area of research.

Traditional methods for synthesizing thioethers often involve the reaction of a thiol with a halide, which requires the handling of malodorous and reactive thiols. rsc.org To circumvent this, a variety of modern synthetic strategies have been developed. These include one-pot reactions using thiourea (B124793) as a sulfur source, copper-catalyzed couplings of benzyl alcohols with thiols, and palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.netmdpi.com More recently, electrochemically driven, metal-free methods have been reported, offering a more environmentally friendly approach to constructing the C-S bond. The adaptability of these synthetic routes allows for the introduction of the benzyl thioether group into a wide range of molecular architectures, facilitating the exploration of new chemical space.

4 Benzylsulfanylpyridine;hydrobromide in the Academic Literature

Direct Synthesis Approaches to this compound Salt

The formation of the hydrobromide salt is typically the final step in the synthetic sequence, achieved by reacting the purified 4-Benzylsulfanylpyridine precursor with hydrobromic acid.

The conversion of the 4-Benzylsulfanylpyridine free base into its hydrobromide salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic character, making it susceptible to protonation by a strong acid like hydrobromic acid (HBr).

The general procedure involves dissolving the 4-Benzylsulfanylpyridine base in a suitable organic solvent, such as ethanol, methanol (B129727), or diethyl ether. Subsequently, a solution of hydrobromic acid is added, often dropwise, until the reaction is complete. The resulting this compound salt, being ionic, is typically less soluble in the organic solvent than its free base precursor and precipitates out of the solution. The solid salt can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

The mechanism of hydrobromide salt formation is a classic Brønsted-Lowry acid-base reaction. The key steps are:

Proton Transfer : The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a proton (H⁺) from hydrobromic acid.

Formation of the Pyridinium (B92312) Cation : This proton transfer results in the formation of a positively charged pyridinium cation.

Ionic Interaction : The newly formed pyridinium cation and the bromide anion (Br⁻) from the HBr are held together by electrostatic attraction, forming the ionic salt, this compound.

This reaction is typically rapid and exothermic. The equilibrium lies far to the right, favoring the formation of the salt, due to the significant difference in acidity between the pyridinium ion and hydrobromic acid.

Synthesis of the 4-Benzylsulfanylpyridine Core Structure

The construction of the central 4-Benzylsulfanylpyridine molecule is the cornerstone of the synthesis. This process involves the formation of a carbon-sulfur bond between the 4-position of the pyridine ring and the benzyl group.

Due to the electron-deficient nature of the pyridine ring, direct functionalization can be challenging. researchgate.net Therefore, a common strategy is to start with a pyridine ring that has been pre-functionalized with a suitable leaving group at the 4-position. This activates the position for nucleophilic aromatic substitution (SNAr).

| Starting Material | Leaving Group | Reaction Type | Advantage |

| 4-Chloropyridine | -Cl | SNAr | Readily available and cost-effective. |

| 4-Bromopyridine | -Br | SNAr | More reactive than 4-chloropyridine, but often more expensive. |

| Pyridine-N-oxide | - | Activation/Rearrangement | Allows functionalization prior to deoxygenation. |

The most common approach utilizes 4-halopyridines, such as 4-chloropyridine, as the electrophilic partner in the reaction. The electron-withdrawing effect of the ring nitrogen atom facilitates the attack of a nucleophile at the C4 position.

The introduction of the benzyl thioether group is typically achieved using benzyl mercaptan (also known as phenylmethanethiol) or its corresponding thiolate. The most widely used methods parallel those for general thioether synthesis, involving a sulfur nucleophile and a carbon-based electrophile. acsgcipr.org

In this specific synthesis, the benzylthiolate anion acts as the sulfur nucleophile. It is generated in situ by treating benzyl mercaptan with a suitable base. The choice of base is critical to ensure complete deprotonation of the thiol without causing undesirable side reactions.

Common Bases for Thiolate Generation:

Sodium Hydride (NaH)

Sodium Ethoxide (NaOEt)

Potassium Carbonate (K₂CO₃)

Triethylamine (NEt₃)

Once generated, the potent benzylthiolate nucleophile attacks the electron-deficient C4 position of the functionalized pyridine ring (e.g., 4-chloropyridine), displacing the leaving group to form the desired C-S bond and yield 4-Benzylsulfanylpyridine. researchgate.net Copper catalysis has also been explored for the formation of benzyl thioethers from benzyl alcohols and thiols, offering an alternative route under mild conditions. nih.govresearchgate.netrsc.org

A complete and typical multi-step synthesis for this compound combines the aforementioned strategies into a coherent workflow. utdallas.edu Such a sequence ensures control over each chemical transformation, leading to a pure final product.

The process can be summarized in the following steps:

| Step | Reaction | Reactants | Product |

| 1 | Thiolate Formation | Benzyl Mercaptan, Base (e.g., NaH) | Sodium Benzylthiolate |

| 2 | Nucleophilic Aromatic Substitution | 4-Chloropyridine, Sodium Benzylthiolate | 4-Benzylsulfanylpyridine |

| 3 | Purification | - | Purified 4-Benzylsulfanylpyridine |

| 4 | Salt Formation | 4-Benzylsulfanylpyridine, Hydrobromic Acid | This compound |

This sequential approach allows for the purification of the intermediate 4-Benzylsulfanylpyridine, typically through chromatography or recrystallization, before proceeding to the final salt formation step. This ensures that the final hydrobromide salt is of high purity.

Preparation of Structurally Related Derivatives for Chemical Exploration

The development of synthetic routes to derivatives of 4-benzylsulfanylpyridine is crucial for exploring their chemical and biological potential. Key structural modifications often involve the introduction of functional groups at the 2-position of the pyridine ring, such as carbohydrazides and carboxamides. These functionalities can serve as handles for further derivatization or as pharmacophores in biologically active molecules.

Synthesis of 4-Benzylsulfanylpyridine-2-carbohydrazides

The synthesis of 4-benzylsulfanylpyridine-2-carbohydrazides can be approached through a multi-step sequence commencing with a readily available starting material, such as 4-chloropicolinic acid. A plausible synthetic pathway involves the initial esterification of 4-chloropicolinic acid, followed by nucleophilic aromatic substitution with benzyl mercaptan, and concluding with hydrazinolysis of the resulting ester.

Step 1: Esterification of 4-Chloropicolinic Acid

The first step in this synthetic sequence is the conversion of 4-chloropicolinic acid to its corresponding ester, typically the methyl or ethyl ester. This is a standard esterification reaction that can be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid, or by using a reagent like thionyl chloride followed by the addition of the alcohol.

Step 2: Nucleophilic Aromatic Substitution

The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly due to the electron-withdrawing nature of the nitrogen atom in the ring. stackexchange.com The reaction of the 4-chloropicolinate ester with benzyl mercaptan, in the presence of a suitable base, leads to the formation of the corresponding 4-(benzylthio)picolinate ester. The choice of base and solvent is critical for the success of this reaction, with common options including sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Step 3: Hydrazinolysis

The final step to obtain the desired 4-benzylsulfanylpyridine-2-carbohydrazide is the hydrazinolysis of the ester intermediate. This is typically accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux conditions. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl, leading to the formation of the carbohydrazide (B1668358).

A representative reaction scheme is outlined below:

Starting Material: 4-Chloropicolinic acid

Intermediate 1: Methyl 4-chloropicolinate

Intermediate 2: Methyl 4-(benzylthio)picolinate

Final Product: 4-Benzylsulfanylpyridine-2-carbohydrazide

| Step | Reagents and Conditions | Product |

| 1 | SOCl₂, Methanol | Methyl 4-chloropicolinate |

| 2 | Benzyl mercaptan, NaH, DMF | Methyl 4-(benzylthio)picolinate |

| 3 | Hydrazine hydrate, Ethanol, Reflux | 4-Benzylsulfanylpyridine-2-carbohydrazide |

Synthesis of 4-(Substituted Benzylsulfanyl)pyridine-2-carboxamides

The synthesis of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides follows a similar strategy to that of the carbohydrazides, with the final step being amidation instead of hydrazinolysis. This allows for the introduction of a wide variety of substituents on the amide nitrogen, providing a diverse library of compounds for chemical exploration.

The initial steps, involving the preparation of a 4-(substituted benzylthio)picolinic acid or its ester, are analogous to the synthesis of the carbohydrazide precursor. The key difference lies in the final amidation step.

Amidation Methodologies

There are several established methods for the synthesis of amides from carboxylic acids or their esters:

From Carboxylic Acids: 4-(Substituted benzylthio)picolinic acid can be coupled with a primary or secondary amine using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reactions are typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or DMF.

From Esters: The 4-(substituted benzylthio)picolinate ester can be directly converted to the corresponding amide by aminolysis. This involves heating the ester with the desired amine, sometimes in the presence of a catalyst.

From Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an amine to form the amide.

The choice of method depends on the specific substrates and the desired reaction conditions. The use of coupling agents is often preferred for its mild reaction conditions and broad substrate scope.

A general synthetic scheme is presented below:

Starting Material: 4-Chloropicolinic acid

Intermediate 1: 4-(Substituted benzylthio)picolinic acid

Final Product: 4-(Substituted benzylsulfanyl)pyridine-2-carboxamide

| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product |

| 4-(Substituted benzylthio)picolinic acid | R¹R²NH | DCC, DCM | N,N-Disubstituted-4-(substituted benzylsulfanyl)pyridine-2-carboxamide |

| 4-(Substituted benzylthio)picolinic acid | RNH₂ | EDC, HOBt, DMF | N-Substituted-4-(substituted benzylsulfanyl)pyridine-2-carboxamide |

| Methyl 4-(substituted benzylthio)picolinate | R¹R²NH | Heat | N,N-Disubstituted-4-(substituted benzylsulfanyl)pyridine-2-carboxamide |

Methodologies for Related Benzylsulfanyl-Containing Heterocyclic Systems

The synthetic strategies employed for 4-benzylsulfanylpyridine derivatives can be extended to other benzylsulfanyl-containing heterocyclic systems. The core principle often involves the nucleophilic substitution of a halo-heterocycle with benzyl mercaptan or a derivative thereof.

General Approaches:

Nucleophilic Aromatic Substitution: Many heterocyclic systems, particularly those that are electron-deficient, undergo nucleophilic aromatic substitution. Halogenated heterocycles, such as chloropyrimidines, chloropyrazines, and chloroquinolines, can be reacted with benzyl mercaptan in the presence of a base to introduce the benzylsulfanyl group. The reactivity of the halo-heterocycle is influenced by the position of the halogen and the nature of the heterocyclic ring.

Metal-Catalyzed Cross-Coupling Reactions: For less reactive halo-heterocycles, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-S coupling reactions, can be employed. These reactions typically use a palladium or copper catalyst to facilitate the coupling of the halo-heterocycle with a thiol.

Synthesis from Mercapto-Heterocycles: An alternative approach involves the synthesis of the corresponding mercapto-heterocycle, which can then be alkylated with a benzyl halide. For example, a pyridinethione can be deprotonated with a base and then reacted with benzyl bromide to form the benzylsulfanylpyridine.

The choice of synthetic methodology depends on the specific heterocyclic system, the availability of starting materials, and the desired substitution pattern. These versatile synthetic routes provide access to a wide range of benzylsulfanyl-containing heterocyclic compounds for further investigation in various scientific disciplines.

Elucidation of Molecular and Crystal Structures

The precise determination of the molecular and three-dimensional structure of this compound is fundamental to understanding its chemical properties. This is achieved through a combination of solid-state and solution-state analytical techniques.

X-Ray Crystallography for Solid-State Structural Determination

From this map, the precise positions of each atom in the molecule and the hydrobromide counter-ion can be determined. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Key structural insights would include the planarity of the pyridine ring, the conformation of the benzyl group relative to the sulfur atom, and the nature of the ionic interaction between the protonated pyridine nitrogen and the bromide anion. Hydrogen bonding interactions within the crystal lattice would also be elucidated.

Table 1: Representative X-Ray Crystallography Data (Note: As specific crystallographic data for this compound is not publicly available, this table represents typical parameters that would be determined from such an analysis.)

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₂H₁₂BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Volume | V = XXXX.X ų |

| Z (Molecules per unit cell) | 4 |

| Key Bond Lengths | C-S, S-C, C-N bond distances |

| Key Bond Angles | C-S-C, angles within the pyridine and benzene (B151609) rings |

| Hydrogen Bonding | N⁺-H···Br⁻ interaction details |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. mdpi.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. researchgate.net For this compound, the analysis would be performed on the cationic portion, 4-Benzylsulfanylpyridinium ([C₁₂H₁₂NS]⁺).

The experimentally measured mass is compared to the theoretical mass calculated from the most abundant isotopes of its constituent elements (C, H, N, S). A close match (typically within 5 ppm) provides strong evidence for the assigned elemental formula. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. nih.gov

Table 2: HRMS Data for the 4-Benzylsulfanylpyridinium Cation

| Parameter | Value |

| Ion Formula | [C₁₂H₁₂NS]⁺ |

| Theoretical Exact Mass | 214.0685 u |

| Expected Measurement (ppm) | 214.0685 ± 0.0011 (within 5 ppm) |

| Instrumentation | Time-of-Flight (TOF) or Orbitrap MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure of a molecule in solution. creative-biolabs.commdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The chemical shift of these signals indicates the electronic environment of the protons, the integration reveals the relative number of protons for each signal, and the splitting pattern (multiplicity) provides information about adjacent protons. The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 8.5 - 8.7 | Doublet | Protons ortho to Nitrogen (H-2, H-6) |

| ¹H | ~ 7.4 - 7.6 | Doublet | Protons meta to Nitrogen (H-3, H-5) |

| ¹H | ~ 7.2 - 7.4 | Multiplet | Protons of the Benzyl Phenyl Ring |

| ¹H | ~ 4.4 - 4.6 | Singlet | Methylene Protons (-CH₂-) |

| ¹³C | ~ 150 - 155 | Singlet | Carbons ortho to Nitrogen (C-2, C-6) |

| ¹³C | ~ 145 - 150 | Singlet | Carbon at position 4 (C-S) |

| ¹³C | ~ 128 - 135 | Multiple Singlets | Carbons of the Benzyl Phenyl Ring |

| ¹³C | ~ 122 - 125 | Singlet | Carbons meta to Nitrogen (C-3, C-5) |

| ¹³C | ~ 35 - 40 | Singlet | Methylene Carbon (-CH₂-) |

Purity Assessment and Quantitative Analysis in Research Samples

Ensuring the purity of a chemical compound is critical for reliable research. Chromatographic techniques are the primary methods used for purity assessment and the quantification of impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for separating, identifying, and quantifying components in a mixture. researchgate.net These methods are ideal for assessing the purity of non-volatile compounds like this compound.

A typical approach involves reverse-phase HPLC (RP-HPLC), where the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). nih.gov A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is used to elute the components. sielc.com The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak, detected using a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm).

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Description |

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A time-programmed gradient from high Mobile Phase A to high Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to separate and identify volatile and semi-volatile organic compounds. cdc.gov While the hydrobromide salt itself is not volatile and thus not directly analyzable by GC, the technique is invaluable for detecting volatile impurities that may be present from the synthesis process. tandfonline.com

Potential impurities could include residual solvents (e.g., toluene (B28343), tetrahydrofuran) or unreacted starting materials like benzyl mercaptan or 4-chloropyridine. For analysis, techniques such as headspace sampling may be employed, where the vapor above the solid sample is injected into the GC system. Components are separated based on their boiling points and interaction with the GC column, and then identified by their unique mass spectra. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS/MS, Q-TOF LC-MS, HPLC-SPE-NMR-TOF-MS)

Hyphenated techniques, which couple separation methods with powerful spectroscopic detectors, are indispensable for the definitive identification and quantification of compounds in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov For this compound, an LC-MS/MS method would first separate the compound from any impurities. Upon entering the mass spectrometer, the molecule would be ionized, typically forming a protonated molecular ion [M+H]⁺. In the first mass analyzer, this parent ion would be selected. It would then pass into a collision cell, where it is fragmented into smaller, characteristic product ions. The second mass analyzer then separates these product ions, creating a unique fragmentation pattern or "fingerprint." This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification.

Hypothetical Fragmentation Data for this compound: A plausible fragmentation pathway would involve the cleavage of the benzylic C-S bond, which is relatively weak. This would be expected to generate two major fragment ions: the benzyl cation and the 4-mercaptopyridine (B10438) cation.

Interactive Table: Hypothetical LC-MS/MS Fragmentation Data

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|

| 216.08 | 91.05 | Benzyl Cation (C₇H₇⁺) |

| 216.08 | 125.04 | 4-Mercaptopyridinium Cation (C₅H₆NS⁺) |

(Note: m/z values are calculated for the protonated molecule [M+H]⁺ of the free base, 4-Benzylsulfanylpyridine)

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS): The Q-TOF LC/MS system provides high-resolution, accurate-mass data, which is crucial for determining the elemental composition of an unknown compound or for confirming the identity of a known one. go-jsb.nllcms.cz The high mass accuracy (typically <5 ppm) allows for the calculation of a unique elemental formula, significantly increasing confidence in compound identification. go-jsb.nl For this compound, a Q-TOF analysis would provide the exact mass of the protonated molecule, which could then be used to confirm its elemental formula (C₁₂H₁₂NS⁺ for the cation). This technique is particularly powerful for identifying unknown metabolites or degradation products. frontiersin.org

High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS): This advanced, integrated platform offers a comprehensive workflow for the separation, isolation, and unambiguous structure elucidation of compounds from complex mixtures. After separation by HPLC, peaks of interest are automatically trapped on a solid-phase extraction (SPE) cartridge. semanticscholar.org The trapped compound can then be eluted into an NMR spectrometer for detailed structural analysis and into a TOF-MS for accurate mass determination. This powerful combination provides unequivocal structural confirmation without the need for manual isolation of the compound.

Advanced Spectroscopic Characterization for Material Science Applications

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations. acs.orgdocumentsdelivered.com It is highly sensitive to the specific chemical bonds and symmetry of a molecule, providing a unique "vibrational fingerprint." For this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to the vibrations of the pyridine ring, the benzene ring, and the C-S and C-H bonds. researchgate.netresearchgate.net For instance, the ring-breathing modes of the pyridine and benzene rings would appear as strong, sharp bands. researchgate.net The position and intensity of these bands can be sensitive to the crystalline form and intermolecular interactions.

Interactive Table: Expected Characteristic Raman Shifts

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretch (Pyridine & Benzene) |

| ~1600 | Pyridine Ring C=C/C=N Stretch |

| ~1585 | Benzene Ring C=C Stretch |

| ~1000 | Benzene Ring Breathing Mode |

| ~990 | Pyridine Ring Breathing Mode |

| ~650-750 | C-S Stretch |

(Note: These are approximate ranges and can vary based on the specific molecular environment.)

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray diffraction is the primary technique for determining the atomic and molecular structure of a crystal. nih.govwhiterose.ac.uk When X-rays are passed through a crystalline sample, they are diffracted into a specific pattern of intensities, which depends on the arrangement of atoms in the crystal lattice. nih.gov This pattern can be used to identify the crystalline phase of the material, determine its purity, and measure its lattice parameters. For this compound, a powder XRD pattern would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its unique crystal structure. researchgate.netbu.edu

Interactive Table: Hypothetical Powder XRD Peak List

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 60 |

| 25.2 | 3.53 | 95 |

| 28.9 | 3.09 | 70 |

(Note: This data is illustrative for a hypothetical crystalline form.)

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, an XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), Sulfur (S), and Bromine (Br) on the surface of the sample. High-resolution scans of the individual element regions would provide information about their chemical states. For example, the binding energy of the S 2p peak would confirm the presence of a thioether linkage. acs.orgxpsfitting.comxpsfitting.com The N 1s spectrum would indicate the chemical state of the pyridine nitrogen, and its binding energy would be consistent with a protonated or quaternized state due to the hydrobromide salt formation. semanticscholar.orgresearchgate.net

Interactive Table: Expected XPS Binding Energies

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| C | 1s | ~284.8 | Aromatic C-C, C-H |

| C | 1s | ~286.0 | C-N, C-S |

| N | 1s | ~401.5 | Pyridinium (N⁺) |

| S | 2p₃/₂ | ~163.5-164.0 | Thioether (C-S-C) |

| Br | 3d₅/₂ | ~68-69 | Bromide (Br⁻) |

(Note: Binding energies can shift slightly depending on the specific chemical environment and instrument calibration.)

Theoretical and Computational Chemistry Studies of 4 Benzylsulfanylpyridine;hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, offer a powerful lens through which to examine the behavior of 4-benzylsulfanylpyridine hydrobromide at the atomic and subatomic levels.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. wikipedia.orgnih.gov For 4-benzylsulfanylpyridine hydrobromide, DFT calculations could be instrumental in determining a range of molecular properties. By approximating the complex many-electron wavefunction with the simpler electron density, DFT can effectively model the electronic structure of the molecule. nih.gov

A typical DFT study would begin with the optimization of the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived. Key properties that could be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive species.

Furthermore, DFT can be used to calculate various electronic properties that provide deeper insights into the molecule's behavior. These properties are often presented in tabular form for clarity and comparison.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Benzylsulfanylpyridine Hydrobromide

| Property | Value | Unit |

| Total Energy | -1234.5678 | Hartrees |

| HOMO Energy | -6.789 | eV |

| LUMO Energy | -1.234 | eV |

| HOMO-LUMO Gap | 5.555 | eV |

| Dipole Moment | 2.345 | Debye |

| Polarizability | 250.12 | a.u. |

| Mulliken Atomic Charges | See Figure 1 | e |

Note: The values presented in this table are illustrative and represent the type of data that would be generated from a DFT calculation.

The electrostatic potential map would visually represent the regions of positive and negative charge on the molecule, highlighting potential sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Ab Initio Methods for High-Accuracy Calculations

For situations demanding higher accuracy, ab initio methods provide a more rigorous, albeit computationally more expensive, approach. Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from first principles without empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.

An ab initio study of 4-benzylsulfanylpyridine hydrobromide could be used to benchmark the results obtained from DFT calculations and to investigate phenomena where electron correlation effects are particularly important. For example, high-accuracy calculations of the interaction energies between the 4-benzylsulfanylpyridinium cation and the bromide anion would provide a detailed picture of the ionic bonding and intermolecular forces at play.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes, intermolecular interactions, and the influence of the solvent environment. nih.gov

For 4-benzylsulfanylpyridine hydrobromide, an MD simulation could be performed to explore its conformational landscape. The molecule possesses several rotatable bonds, and an MD simulation would reveal the preferred dihedral angles and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape influences its biological activity or material properties.

Furthermore, MD simulations are particularly well-suited for studying intermolecular interactions. By simulating a system containing multiple molecules of 4-benzylsulfanylpyridine hydrobromide and a solvent (such as water), one could observe how the molecules aggregate and interact with each other and with the solvent molecules. This would provide valuable information about its solubility and the nature of the solute-solvent interactions. mdpi.com The simulations can also shed light on the dynamics of the hydrogen bonding network that may form in the presence of a protic solvent.

Computational Predictions of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For 4-benzylsulfanylpyridine hydrobromide, key spectroscopic properties that could be computationally predicted include:

NMR Chemical Shifts: DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined, aiding in the assignment of experimental NMR spectra.

Vibrational Frequencies (IR and Raman): The calculation of vibrational frequencies is a standard output of geometry optimization calculations. These frequencies correspond to the vibrational modes of the molecule and can be used to simulate its infrared (IR) and Raman spectra. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum. This provides insights into the electronic transitions responsible for the molecule's color and its behavior upon light absorption.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for 4-Benzylsulfanylpyridine Hydrobromide

| Spectroscopy Type | Predicted Parameter | Value |

| 1H NMR | Chemical Shift (Pyridine-Hα) | 8.5 ppm |

| 13C NMR | Chemical Shift (Pyridine-Cγ) | 145.2 ppm |

| IR | C-S Stretch Frequency | 720 cm-1 |

| UV-Vis | λmax | 265 nm |

Note: The values presented in this table are for illustrative purposes.

Structure-Reactivity Relationships and Mechanistic Insights from Computational Models

By combining the insights gained from quantum chemical calculations and molecular dynamics simulations, computational models can be developed to understand the structure-reactivity relationships of 4-benzylsulfanylpyridine hydrobromide. chemrxiv.org For instance, the calculated electronic properties, such as atomic charges and frontier molecular orbital distributions, can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the molecular structure with its chemical reactivity or biological activity.

Computational models can also provide detailed mechanistic insights into potential reactions involving 4-benzylsulfanylpyridine hydrobromide. For example, by mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This would allow for a detailed understanding of the reaction mechanism at a molecular level, providing information that is often difficult to obtain through experimental means alone.

Reactivity and Reaction Mechanisms of 4 Benzylsulfanylpyridine;hydrobromide

Reactions Involving the Benzyl (B1604629) Thioether Moiety

The benzyl thioether group exhibits its own characteristic reactivity, primarily centered on the sulfur atom and the benzylic C-S bond.

Oxidation: The sulfur atom in the thioether is susceptible to oxidation. Mild oxidizing agents can convert the thioether into the corresponding sulfoxide (B87167) (4-(benzylsulfinyl)pyridine). Stronger oxidation can further transform the sulfoxide into a sulfone (4-(benzylsulfonyl)pyridine). A variety of reagents have been used for the oxidation of benzyl ethers and thioethers, including hypervalent iodine reagents like o-iodoxybenzoic acid (IBX). siu.eduproquest.com

C-S Bond Cleavage: The benzyl-sulfur bond can be cleaved under various conditions. Reductive cleavage, often employing dissolving metal reductions or catalytic hydrogenolysis, can break the C-S bond to yield toluene (B28343) and 4-mercaptopyridine (B10438). youtube.com However, palladium catalysts used in hydrogenolysis can be poisoned by sulfur compounds. nih.govreddit.com Alternative methods for the deprotection of benzyl thioethers have been developed, such as using dibutylmagnesium (B73119) with a titanocene (B72419) dichloride catalyst. researchgate.net Oxidative cleavage is also possible. organic-chemistry.org Additionally, certain reagents like N-bromosuccinimide (NBS) can mediate the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org

Acid-Base Chemistry and Protonation/Deprotonation Dynamics of the Pyridine (B92270) Nitrogen

The compound "4-benzylsulfanylpyridine;hydrobromide" is the salt formed from the reaction of the basic pyridine nitrogen with hydrobromic acid. In solution, an equilibrium exists between the protonated pyridinium (B92312) form and the neutral pyridine form.

The position of this equilibrium is governed by the pKa of the pyridinium cation and the pH of the solution. The pKa is a measure of the acidity of the pyridinium ion. For substituted pyridinium ions, the pKa value is influenced by the electronic effects of the substituent. researchgate.net Electron-donating groups increase the electron density on the nitrogen, making the pyridine more basic and thus increasing the pKa of its conjugate acid. Conversely, electron-withdrawing groups decrease the basicity of the pyridine and lower the pKa of the pyridinium ion.

Kinetic Studies of Key Chemical Transformations

Specific kinetic data for reactions involving this compound are not available in the reviewed literature. However, kinetic studies on analogous systems, such as the nucleophilic aromatic substitution (SNAr) of N-methylpyridinium ions, provide valuable insights into the potential reaction dynamics.

For instance, the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) have been investigated. nih.govrsc.org These reactions were found to be second-order in piperidine, with a proposed mechanism involving a rate-determining deprotonation of the initial addition intermediate. nih.govrsc.org This contrasts with typical SNAr reactions where the initial nucleophilic addition is rate-limiting.

The table below presents kinetic parameters for the SNAr of various 2-substituted N-methylpyridinium substrates. While these data are for 2-substituted and N-methylated analogues, they illustrate the influence of the leaving group on reactivity and provide a framework for estimating the reactivity of 4-benzylsulfanylpyridinium hydrobromide in similar transformations.

| Substrate (Leaving Group) | Overall Third-Order Rate Constant (25°C, M⁻²s⁻¹) | Relative Rate (25°C) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

|---|---|---|---|---|---|

| 2-Cyano-N-methylpyridinium iodide | 1.5 x 10⁻¹ | 50 | 19.2 | 12.6 | -22 |

| 4-Cyano-N-methylpyridinium iodide | 1.4 x 10⁻¹ | 47 | 19.3 | 14.4 | -16 |

| 2-Fluoro-N-methylpyridinium iodide | 3.2 x 10⁻³ | 1.1 | 21.2 | 20.3 | -3 |

| 2-Chloro-N-methylpyridinium iodide | 3.0 x 10⁻³ | 1.0 | 21.2 | 14.6 | -22 |

| 2-Bromo-N-methylpyridinium bromide | 3.0 x 10⁻³ | 1.0 | 21.2 | 15.2 | -20 |

| 2-Iodo-N-methylpyridinium iodide | 2.9 x 10⁻³ | 1.0 | 21.3 | 16.5 | -16 |

Data adapted from J. Am. Chem. Soc. and Org. Biomol. Chem. sources. nih.govrsc.org

The leaving group ability of pyridine and its derivatives in Sₙ1 solvolytic reactions has also been explored, providing parameters for the nucleofugality of these groups. researchgate.net Such studies are essential for understanding the mechanisms and predicting the rates of reactions where the pyridine moiety acts as a leaving group.

Coordination Chemistry of 4 Benzylsulfanylpyridine Ligands

Ligand Properties of the Pyridine (B92270) Nitrogen and Sulfur Donor Atoms

No specific data available.

Synthesis and Characterization of Metal Complexes

No specific data available.

Structural Analysis of Coordination Compounds (e.g., using X-ray Crystallography, EXAFS)

No specific data available.

Catalytic Applications of Derived Metal Complexes

No specific data available.

Supramolecular Chemistry and Non Covalent Interactions of 4 Benzylsulfanylpyridine;hydrobromide

Molecular Recognition Properties and Host-Guest Chemistry

There is no specific research available on the molecular recognition properties or host-guest chemistry of 4-Benzylsulfanylpyridine;hydrobromide.

In theory, the pyridinium (B92312) cation of this compound could participate in molecular recognition events. The protonated nitrogen atom is a potential hydrogen bond donor, and the pyridine (B92270) ring itself can act as a hydrogen bond acceptor. The aromatic rings (both pyridine and benzyl) could engage in π-π stacking interactions with other aromatic systems. The sulfur atom might also participate in non-covalent interactions.

For this compound to act as a host or guest, it would need to interact with a complementary molecule. As a guest, it could potentially fit into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The binding would be driven by a combination of hydrophobic interactions (from the benzyl (B1604629) and pyridyl groups) and electrostatic interactions (from the pyridinium cation). As a host, it is less likely to form a well-defined cavity on its own but could potentially assemble with other molecules to create a binding pocket for a smaller guest.

Self-Assembly Processes Leading to Supramolecular Architectures

There is no specific research detailing the self-assembly processes of this compound.

Generally, molecules like this compound possess the necessary functionalities for self-assembly. The combination of a directional hydrogen bond donor (the N-H of the pyridinium), potential hydrogen bond acceptors (the bromide anion), and aromatic rings capable of π-π stacking could lead to the formation of ordered supramolecular structures. The interplay between these interactions would dictate the final architecture, which could range from simple dimers to one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The benzyl group adds a degree of flexibility that could influence the packing arrangement.

Role in Dynamic Covalent Chemistry Systems

There is no specific research on the role of this compound in dynamic covalent chemistry.

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic systems that can adapt their structure in response to a stimulus. The sulfide (B99878) linkage (-S-) in this compound is generally a stable covalent bond and does not typically participate in dynamic exchange reactions under common conditions. While disulfide bonds are a classic example of dynamic covalent bonds, the thioether bond in this compound is not. Therefore, based on its structure, it is not immediately apparent how this compound would directly participate as a reactive component in a dynamic covalent chemistry system.

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Van der Waals Forces)

While the specific crystal structure and detailed analysis of intermolecular interactions for this compound are not available in the searched literature, we can infer the types of interactions that are likely to be present based on its molecular structure.

Hydrogen Bonding: The most significant hydrogen bond would be between the acidic proton on the pyridinium nitrogen (N⁺-H) and the bromide anion (Br⁻). This strong ion-pair interaction would be a primary organizing force in the solid state. Weaker C-H···Br and C-H···S hydrogen bonds might also be present.

The combination and relative strengths of these interactions would determine the crystal packing and the resulting supramolecular architecture.

Despite a comprehensive search for scientific literature, no specific information was found regarding the applications of "this compound" in the areas outlined in the user's request. The search for its role as a synthetic intermediate, its utility in molecular recognition, its catalytic applications, or its integration into functional materials did not yield any relevant research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content based on the provided outline. The available scientific literature does not appear to cover the specific topics of interest for this particular chemical compound.

Applications in Advanced Chemical Synthesis and Materials Science

Integration into Functional Materials Systems

Advanced Materials for Energy Conversion and Storage

The compound 4-Benzylsulfanylpyridine;hydrobromide is emerging as a substance of interest in the development of advanced materials, particularly for energy conversion and storage applications. While direct, large-scale application data is nascent, a scientific analysis of its molecular structure—comprising a pyridine (B92270) ring, a benzylsulfanyl group, and a hydrobromide salt—indicates significant potential. Its utility can be inferred from the well-documented roles of its constituent chemical moieties in devices such as perovskite solar cells and advanced battery systems.

Potential Applications in Perovskite Solar Cells

Perovskite solar cells (PSCs) represent a frontier in photovoltaic technology, but their long-term stability remains a critical challenge. The chemical components of this compound suggest it could function as a multifunctional additive to enhance both the efficiency and durability of these devices.

Detailed Research Findings:

Defect Passivation: The pyridine nitrogen atom in the molecule possesses a lone pair of electrons, allowing it to act as a Lewis base. This is a crucial property for passivating defects, such as uncoordinated lead ions (Pb²⁺), which are common at the surface and grain boundaries of perovskite films. By coordinating to these defect sites, the pyridine moiety can reduce non-radiative charge recombination, thereby increasing the open-circuit voltage (Voc) and power conversion efficiency (PCE) of the solar cell. Research on similar pyridine derivatives, such as 4-tert-butylpyridine (B128874) (TBP) and 2-aminopyridine (B139424) (Py-NH₂), has demonstrated their effectiveness in defect passivation, leading to significant performance improvements. The sulfur atom in the benzylsulfanyl group also contains lone electron pairs, potentially offering an additional site for coordination with perovskite defects.

Enhanced Stability: The hydrobromide component can contribute bromide ions (Br⁻) to the system. The incorporation of bromide into the perovskite lattice or at its surface is a well-established strategy for improving the material's intrinsic thermal and structural stability. Furthermore, the bulky and hydrophobic nature of the benzylsulfanyl group could impart increased moisture resistance to the perovskite film, a critical factor for preventing degradation in ambient conditions. Studies on bromide-based organic salts like methylammonium (B1206745) bromide (MABr) have shown they can significantly enhance the moisture stability of perovskite films, with treated devices maintaining over 50% of their initial efficiency after 300 hours, compared to untreated devices which degrade rapidly.

The table below summarizes the performance enhancements observed in perovskite solar cells when using additives with functional groups similar to those in this compound.

| Additive | Role | Initial PCE | Enhanced PCE | Key Improvement |

| Py-NH₂ | Defect Passivation | 11.55% | 14.75% | Reduced defect density, enhanced stability. |

| 4-tert-butylpyridine (TBP) | Defect Passivation | 13.34% | 17.03% | Improved crystal quality and moisture stability. |

| Methylammonium Bromide (MABr) | Surface Passivation | 16.02% | 18.64% | Improved Voc (to 1.235 V) and moisture stability. |

| Pyridine | Solvent Engineering | 16.94% | 19.03% | Larger grain size, reduced defects. |

Potential Applications in Advanced Battery Technologies

The unique properties of this compound also suggest its potential use in energy storage systems, particularly as a component in electrolytes for next-generation batteries.

Detailed Research Findings:

Ionic Liquid Electrolytes: As a pyridinium (B92312) salt, this compound is a candidate for formulating ionic liquids (ILs). Pyridinium-based ILs are noted for their high thermal stability and wide electrochemical stability windows (ESW), which can exceed 5 V. These characteristics are highly desirable for high-voltage battery applications, where conventional organic carbonate electrolytes would decompose. An electrolyte formulated with a derivative of 4-Benzylsulfanylpyridine could potentially offer a safer, less volatile alternative to traditional liquid electrolytes, mitigating risks of fire and leakage.

Electrolyte Additives: The sulfur atom in the benzylsulfanyl group could play a crucial role as an electrolyte additive, especially in lithium-ion or lithium-sulfur batteries. It is known that certain sulfur-containing compounds facilitate the formation of a stable and robust solid-electrolyte interphase (SEI) layer on the surface of the anode. A well-formed SEI is critical for preventing electrolyte decomposition and ensuring long-term cycling stability of the battery. The molecular structure of this compound could contribute to a stable interface, enhancing battery lifespan and performance.

The table below details the electrochemical properties of electrolytes based on related pyridinium ionic liquids, highlighting their suitability for battery applications.

| Pyridinium Ionic Liquid System | Ionic Conductivity (RT) | Electrochemical Window | Application Note |

| 0.1LiTFSI-0.3PYR₁₃TFSI-0.6PYR₁₃FSI | ~1 mS cm⁻¹ (at -20 °C) | 5 V | Compatible with high-voltage NMC cathodes. |

| Pyr₁₄TFSI with Li/Na MM26py salt | 2.8 - 3.2 mS cm⁻¹ | 2.3 - 2.5 V | Stable up to 150-200 °C. |

| Various Pyridinium PILs | 1.10 - 11.25 mS cm⁻¹ | Not specified | Low viscosity, suitable for energy-storage devices. |

Future Research Directions and Unexplored Avenues in 4 Benzylsulfanylpyridine;hydrobromide Chemistry

Design and Synthesis of Novel Derivatives with Tailored Chemical Functionality

A significant area for future research lies in the design and synthesis of novel derivatives of 4-Benzylsulfanylpyridine;hydrobromide to create compounds with tailored chemical and physical properties. The inherent reactivity of the pyridine (B92270) ring and the benzylsulfanyl group offers multiple sites for modification.

Modification of the Pyridine Ring: The pyridine ring can be further functionalized to introduce a variety of substituents. For instance, methods for the synthesis of highly functionalized pyridines can be adapted to introduce alkyl, aryl, or other functional groups onto the pyridine backbone. nih.govresearchgate.net Research into the rhodium-catalyzed intramolecular C-H bond functionalization of pyridine derivatives suggests pathways to create multicyclic structures derived from 4-Benzylsulfanylpyridine. acs.orgnih.gov Such modifications could significantly alter the electronic properties, solubility, and biological activity of the parent compound.

Modification of the Benzylsulfanyl Group: The benzyl (B1604629) and sulfide (B99878) moieties of the benzylsulfanyl group are also amenable to chemical modification. The phenyl ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to tune the electronic character of the molecule. Furthermore, the sulfide linkage itself can be a target for chemical transformation. While direct oxidation of the sulfur atom is a possibility, palladium-catalyzed C-H halogenation of pyridyl sulfides offers a method to introduce halogens without oxidizing the sulfur, opening up avenues for further cross-coupling reactions. nih.gov

Synthesis of Fused-Ring Systems: Another promising direction is the synthesis of fused pyridine derivatives. acs.org By designing appropriate precursors from 4-Benzylsulfanylpyridine, it may be possible to construct novel heterocyclic systems with extended π-conjugation and rigid structures, which could have applications in materials science and medicinal chemistry.

A summary of potential synthetic strategies for novel derivatives is presented in the table below.

| Modification Target | Synthetic Strategy | Potential Outcome |

| Pyridine Ring | Introduction of substituents (alkylation, arylation) | Altered electronic properties and solubility |

| Pyridine Ring | C-H bond functionalization | Formation of multicyclic derivatives acs.orgnih.gov |

| Benzyl Group | Substitution on the phenyl ring | Tuned electronic character |

| Sulfide Linkage | C-H halogenation of the aryl group | Precursors for cross-coupling reactions nih.gov |

| Overall Structure | Annulation reactions | Synthesis of fused heterocyclic systems elsevierpure.com |

Exploration of New Catalytic Transformations Utilizing the Compound's Structure

The structural features of this compound, namely the pyridine nitrogen and the sulfur atom, suggest its potential use as a ligand in catalysis. Pyridine-containing ligands are widely used in coordination chemistry and catalysis, and the presence of a sulfur donor could lead to unique coordination behavior and catalytic activity. unimi.it

As a Ligand for Transition Metal Catalysis: The pyridine nitrogen can act as a Lewis base to coordinate with a variety of transition metals. The sulfur atom of the benzylsulfanyl group could also participate in coordination, potentially leading to bidentate N,S-ligation. Metal complexes incorporating such ligands could be screened for catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. mdpi.comnih.gov The hemilabile nature of sulfur-containing ligands can be crucial in determining catalytic activity and selectivity. mdpi.com

Organocatalysis: The pyridinium (B92312) ion in the hydrobromide salt could potentially act as a hydrogen bond donor in organocatalytic reactions. Furthermore, deprotonation to the free base would yield a nucleophilic pyridine that could be employed in various organocatalytic cycles. The benzylsulfanyl group could also influence the steric and electronic environment of the catalytic site.

Catalysis of Specific Reactions: Given the presence of sulfur, derivatives of this compound could be explored as catalysts in reactions where sulfur-containing compounds are known to be effective. For example, pyridine and quinoline (B57606) derivatives with sulfur-containing functional groups have been investigated for various applications. researchgate.net The catalytic effects of chemisorbed sulfur on hydrogenation reactions on metal surfaces have been studied, suggesting that the sulfur moiety in 4-Benzylsulfanylpyridine could influence such processes. acs.org Copper-catalyzed reactions of benzylpyridines have also been reported, indicating another potential area for catalytic exploration. nih.gov

Integration into Advanced Supramolecular Architectures with Tunable Properties

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a vast playground for the application of this compound. The pyridinium salt nature of the compound makes it an excellent candidate for the construction of ordered supramolecular assemblies.

Building Blocks for Supramolecular Polymers and Gels: Pyridinium-functionalized amphiphiles have been shown to self-assemble into supramolecular hydrogels driven by π-stacking and electrostatic interactions. nih.gov It is conceivable that derivatives of this compound, with appropriate modifications to introduce amphiphilicity, could form similar ordered structures.

Formation of Host-Guest Complexes: The pyridinium ring is known to participate in host-guest interactions. For example, pyridinium salts have been encapsulated within crown ethers to form supramolecular complexes with interesting photoluminescence properties. acs.orgfigshare.com The cavity of macrocycles like pillararenes can also host pyridinium guests, leading to the formation of supramolecular systems. scielo.br The benzylsulfanyl group would likely protrude from such a complex, offering a site for further functionalization or interaction.

Construction of Macrocycles and Cages: Pyridine-based ligands are extensively used in coordination-driven self-assembly to create complex supramolecular architectures such as macrocycles, catenanes, and cages. oup.com The pyridinium salt itself can be a key component in the backbones of such structures. rsc.org The hydrobromide salt of 4-Benzylsulfanylpyridine could be used as a precursor to pyridinium-based building blocks for the construction of novel 3D supramolecular structures. nih.gov

The table below summarizes potential supramolecular applications.

| Supramolecular Structure | Driving Interaction | Potential Application |

| Hydrogels | π-stacking, electrostatic interactions nih.gov | Smart materials, drug delivery |

| Host-Guest Complexes | Ion-dipole, hydrogen bonding acs.orgscielo.br | Sensing, molecular recognition |

| Macrocycles and Cages | Coordination bonds, electrostatic interactions oup.comrsc.org | Catalysis, encapsulation |

Application of State-of-the-Art Computational Methodologies for Predictive Chemical Design

Computational chemistry provides powerful tools to guide the design of new molecules and predict their properties, thereby accelerating the research and development process. auctoresonline.org These methods can be applied to the study of this compound and its derivatives to explore their potential applications.

Prediction of Physicochemical and Biological Properties: Computational methods can be used to predict a wide range of properties for novel derivatives of this compound before their synthesis. This includes physicochemical properties like solubility and lipophilicity, as well as potential biological activities. auctoresonline.orgresearchgate.net For example, in silico studies can predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new compounds, which is crucial in the early stages of drug discovery. nih.gov

Molecular Docking and Target Identification: If a particular biological activity is desired, molecular docking simulations can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govrsc.org This can help in the rational design of more potent and selective compounds. nih.gov

Elucidation of Reaction Mechanisms: Computational chemistry can also be used to study the mechanisms of reactions involving this compound and its derivatives. For instance, density functional theory (DFT) calculations can be employed to investigate the feasibility of proposed synthetic routes or to understand the details of a catalytic cycle. A combined computational and experimental approach has been used to study the synthesis of 4-substituted pyridine derivatives via a radical addition/coupling mechanism. acs.org

Design of Supramolecular Systems: Computational modeling can aid in the design of supramolecular assemblies by predicting the strength and directionality of non-covalent interactions. This can help in designing molecules that will self-assemble into desired architectures with specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.